![molecular formula C27H26N4O B3026275 (4-[1,1'-联苯]-4-基-1H-1,2,3-三唑-1-基)[(2R)-2-(苯甲基)-1-哌啶基]-甲酮 CAS No. 2055172-60-4](/img/structure/B3026275.png)
(4-[1,1'-联苯]-4-基-1H-1,2,3-三唑-1-基)[(2R)-2-(苯甲基)-1-哌啶基]-甲酮
描述
(R)-KT109 is the (R) isomer of the diacylglycerol lipase β (DAGLβ) inhibitor KT109.1 (R)-KT109 is an inhibitor of DAGLβ (IC50 = 0.79 nM) and of DAGLα-mediated hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol ( IC50 = 25.12 nM). It also inhibits α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 value of 2.51 nM. (R)-KT109 is more potent at DAGLβ, DAGLα, and ABHD6 than (S)-KT109.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of ®-KT109, also known as (4-[1,1’-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone, focusing on six unique applications:
Cancer Research
®-KT109 has shown potential in cancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that it can target and inhibit fatty acid amide hydrolase (FAAH), which is linked to the regulation of cancer cell growth and metastasis . This makes ®-KT109 a promising candidate for developing new cancer therapies.
Neurodegenerative Diseases
In the field of neurodegenerative diseases, ®-KT109 is being explored for its neuroprotective properties. Its inhibition of FAAH can lead to increased levels of endocannabinoids, which have been shown to protect neurons from damage and death . This application is particularly relevant for diseases such as Alzheimer’s and Parkinson’s.
Pain Management
®-KT109 is also being investigated for its potential in pain management. By inhibiting FAAH, it increases the levels of anandamide, an endocannabinoid that plays a role in pain modulation . This could lead to the development of new analgesic drugs that provide pain relief without the side effects associated with traditional painkillers.
Inflammatory Diseases
The anti-inflammatory properties of ®-KT109 are another area of interest. Its ability to modulate the endocannabinoid system can result in reduced inflammation, making it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Metabolic Disorders
Research has also explored the role of ®-KT109 in metabolic disorders. By influencing the endocannabinoid system, it may help regulate metabolic processes and improve conditions such as obesity and diabetes . This application is particularly promising given the global rise in metabolic disorders.
Cardiovascular Diseases
Finally, ®-KT109 is being studied for its potential benefits in cardiovascular diseases. Its modulation of the endocannabinoid system can lead to improved cardiovascular health by reducing inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases .
属性
IUPAC Name |
[(2R)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-RUZDIDTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。